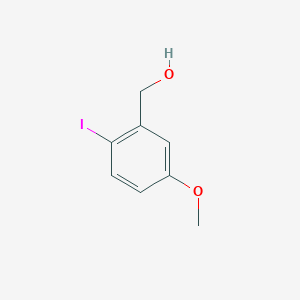

(2-Iodo-5-methoxyphenyl)methanol

Descripción

Significance of Highly Functionalized Aromatic Scaffolds in Chemical Synthesis

Highly functionalized aromatic scaffolds are the cornerstones of modern chemical synthesis, providing the foundational frameworks for a vast array of pharmaceuticals, agrochemicals, and materials. The precise arrangement of various functional groups on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. The ability to introduce multiple, distinct functionalities onto a single aromatic core enables chemists to construct complex, three-dimensional structures with a high degree of control, paving the way for the development of novel compounds with enhanced efficacy and specificity.

Strategic Importance of Halogenated and Alkoxylated Benzyl (B1604629) Alcohols as Synthetic Precursors

Halogenated and alkoxylated benzyl alcohols represent a particularly valuable class of synthetic precursors. The halogen atom, often iodine or bromine, serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov This capability is fundamental to the construction of complex molecular skeletons. nih.gov The presence of an alkoxy group, such as a methoxy (B1213986) group, modulates the electronic nature of the aromatic ring and can influence the reactivity of other functional groups, often directing subsequent chemical transformations to specific positions. acs.org The benzyl alcohol moiety itself can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in etherification and esterification reactions, further expanding its synthetic utility. acs.orgresearchgate.netrsc.org The combination of these functionalities in a single molecule provides a powerful platform for the convergent synthesis of intricate target molecules. chemrxiv.org

Overview of Research Trajectories Involving (2-Iodo-5-methoxyphenyl)methanol

This compound has garnered attention as a key intermediate in several research endeavors, primarily due to its unique arrangement of iodo, methoxy, and hydroxymethyl groups. This specific substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic and spirocyclic systems.

Research has demonstrated its use in palladium-catalyzed intermolecular tandem cyclization reactions to produce 3H-Spiro[isobenzofuran-1,3'-isochroman] compounds. rsc.org In these reactions, the iodo group facilitates the initial oxidative addition to the palladium catalyst, while the methoxy group influences the regioselectivity of the subsequent cyclization steps. The benzyl alcohol moiety provides the nucleophile for the ring-closing event.

The table below summarizes the key properties and identifiers of this compound.

| Property | Value |

| Molecular Formula | C8H9IO2 uni.lu |

| Molecular Weight | 264.06 g/mol |

| InChI | InChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 uni.lu |

| InChIKey | AYLPYLQTOJCHSH-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | COC1=CC(=C(C=C1)I)CO uni.lu |

| CAS Number | 139557-96-3 bldpharm.com |

Spectroscopic data is crucial for the characterization of this compound. The following table presents typical ¹H NMR spectral data.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.66-7.64 | d | 8.6 |

| Ar-H | 7.05-7.04 | d | 3 |

| Ar-H | 6.60-6.57 | dd | 3, 8.6 |

| -CH₂- | 4.60 | s | |

| -OCH₃ | 3.79 | s | |

| Note: Data obtained in CDCl₃ solvent. rsc.org |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9IO2 |

|---|---|

Peso molecular |

264.06 g/mol |

Nombre IUPAC |

(2-iodo-5-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |

Clave InChI |

AYLPYLQTOJCHSH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)I)CO |

Origen del producto |

United States |

Synthetic Methodologies for 2 Iodo 5 Methoxyphenyl Methanol

Convergent and Linear Synthetic Routes to (2-Iodo-5-methoxyphenyl)methanol

A primary and straightforward method for the synthesis of this compound is the reduction of 2-iodo-5-methoxybenzoic acid or its more reactive derivatives, such as the corresponding acyl chloride.

The direct reduction of carboxylic acids to primary alcohols requires potent reducing agents. prepp.intestbook.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids, esters, and amides. prepp.intestbook.combrainly.in The reaction of 2-iodo-5-methoxybenzoic acid with LiAlH₄ in an appropriate solvent like ether would yield this compound. prepp.inbrainly.in In contrast, sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce carboxylic acids under normal conditions. quora.comcommonorganicchemistry.com

A more facile approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 2-iodo-5-methoxybenzoic acid can be treated with thionyl chloride (SOCl₂) to form 2-iodo-5-methoxybenzoyl chloride. google.com This acyl chloride can then be readily reduced to the corresponding alcohol.

Another effective reducing agent for carboxylic acids is borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). This reagent can be used to reduce 2-iodo-5-methoxybenzoic acid to this compound in good yield. beilstein-journals.org

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Substrate | Product | General Applicability |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acids | Primary Alcohols | Strong, reduces many functional groups testbook.combrainly.in |

| Sodium borohydride (NaBH₄) | Carboxylic Acids | No reaction (generally) | Mild, selective for aldehydes and ketones quora.comcommonorganicchemistry.com |

The reduction of 2-iodo-5-methoxybenzaldehyde (B1310537) presents another viable synthetic route. Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. chemguide.co.ukmasterorganicchemistry.com Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling. commonorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol. chemguide.co.uk

The aldehyde precursor, 2-iodo-5-methoxybenzaldehyde, can be prepared from commercially available starting materials. sigmaaldrich.com One documented synthesis involves the oxidation of this compound itself, indicating the reversibility of this synthetic step. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net In this approach, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho-position, creating a lithiated intermediate. This intermediate can then be quenched with an appropriate electrophile.

For the synthesis of this compound, a potential starting material could be 1-iodo-4-methoxybenzene. The methoxy (B1213986) group can act as a DMG, directing lithiation to the C2 position. nih.gov However, the iodine atom itself can also influence the regioselectivity. Subsequent reaction of the lithiated intermediate with a suitable electrophile, such as formaldehyde (B43269) or a protected form thereof, would introduce the hydroxymethyl group.

Alternatively, starting from an arene that already contains the methoxy and a directing group, one could introduce the iodo and hydroxymethyl groups in a stepwise manner. For example, starting with anisole, a DoM reaction followed by iodination would yield an ortho-iodoanisole derivative. A second metalation and reaction with formaldehyde would then furnish the desired product.

The synthesis of this compound does not inherently involve the creation of a stereocenter, so stereoselective preparations are not a primary concern for this specific molecule. However, regioselectivity is a critical aspect, particularly in the context of DoM and other aromatic substitution reactions.

The regioselective synthesis of precursors is crucial. For example, the preparation of 2-iodo-5-methoxybenzoic acid from 2-amino-5-methylbenzoic acid involves a Sandmeyer-type reaction where the amino group is replaced by iodine. chemicalbook.com This reaction is highly regioselective. Similarly, the synthesis of 2-iodo-5-methoxybenzaldehyde from 4- and 6-methoxy anthranilic acids involves a diazotization/diazonium iodination sequence followed by reduction, ensuring the correct placement of the iodo and methoxy groups. rsc.org

Optimized Reaction Conditions and Process Parameters for Efficient Synthesis

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the optimization of reaction parameters.

For the reduction of 2-iodo-5-methoxybenzoic acid with borane dimethyl sulfide complex, the reaction is typically carried out in dry tetrahydrofuran (B95107) (THF) at 0 °C, followed by stirring at room temperature for an extended period. beilstein-journals.org

In the reduction of 2-iodo-5-methoxybenzaldehyde with sodium borohydride, the reaction is often performed in methanol at room temperature. masterorganicchemistry.com The use of an excess of the reducing agent may be necessary to compensate for any decomposition in the protic solvent. commonorganicchemistry.com

For DoM reactions, strict anhydrous conditions and low temperatures (e.g., -78 °C) are essential to prevent side reactions. The choice of organolithium reagent and solvent can also significantly impact the yield and regioselectivity.

Purification and Isolation Techniques in the Synthesis of this compound

The final step in any synthetic procedure is the purification and isolation of the target compound. For this compound, common techniques include extraction, chromatography, and recrystallization.

After the reaction is complete, a typical workup involves quenching the reaction mixture, for example, with water or a dilute acid, followed by extraction of the product into an organic solvent like ethyl acetate. google.combeilstein-journals.org The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. chemicalbook.comjournals.co.za

Column chromatography on silica (B1680970) gel is a widely used method for purifying organic compounds. metu.edu.trmdpi.com A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired product from any unreacted starting materials or byproducts. chemicalbook.commetu.edu.tr

Recrystallization is another effective purification technique, particularly for solid compounds. core.ac.ukasianpubs.org This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. For substituted benzyl (B1604629) alcohols, recrystallization from a suitable solvent system can yield a product of high purity. core.ac.ukasianpubs.org For instance, a mixture of methanol and water has been used for the recrystallization of a related iodinated compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-iodo-4-methoxybenzene |

| 2-amino-5-methylbenzoic acid |

| 2-iodo-5-methoxybenzaldehyde |

| 2-iodo-5-methoxybenzoic acid |

| 2-iodo-5-methoxybenzoyl chloride |

| 4-methoxy anthranilic acid |

| 6-methoxy anthranilic acid |

| Anisole |

| Borane dimethyl sulfide complex |

| Ethyl acetate |

| Formaldehyde |

| Hexane |

| Lithium aluminum hydride |

| Methanol |

| Sodium borohydride |

| Sodium sulfate |

| Tetrahydrofuran |

| Thionyl chloride |

Comparative Analysis of Synthetic Yields and Efficiencies Across Methodologies

An alternative and well-documented pathway proceeds through the corresponding benzoic acid. The synthesis of 2-iodo-5-methoxybenzoic acid has been described, and its subsequent reduction provides the target alcohol. For example, the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid has been achieved with an 85% yield. chemicalbook.com The reduction of this iodo-benzoic acid to (2-iodo-5-methylphenyl)methanol (B6164408) was reported to proceed in quantitative yield. beilstein-journals.org Although this example features a methyl group instead of a methoxy group at the 5-position, it provides a strong indication of the potential efficiency of this route for the synthesis of this compound.

Furthermore, the synthesis of 2-iodo-5-methoxyaniline (B114526) from 2-iodo-5-methoxybenzoic acid has been reported with an 84% yield, highlighting another potential synthetic intermediate. rsc.org

The following interactive data table summarizes the yields reported for key steps in the synthesis of this compound and related compounds, allowing for a comparative assessment of the different synthetic strategies.

Interactive Data Table: Comparative Yields of Synthetic Steps for this compound and Analogues

| Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| 3-Methoxybenzaldehyde | 2-Iodo-5-methoxybenzaldehyde | I₂, PIDA, DCM, 60°C | 93 | ukzn.ac.za |

| 2-Amino-5-methylbenzoic acid | 2-Iodo-5-methylbenzoic acid | 1. HCl, NaNO₂, H₂O, Acetone, 0°C; 2. KI, 0-90°C | 85 | chemicalbook.com |

| 2-Iodo-5-methylbenzoic acid | (2-Iodo-5-methylphenyl)methanol | BH₃·SMe₂, THF | Quantitative | beilstein-journals.org |

| 2-Iodo-5-methoxybenzoic acid | 2-Iodo-5-methoxyaniline | K₂CO₃, Tosyl azide, DMF | 84 | rsc.org |

Chemical Transformations and Reactivity Profiles of 2 Iodo 5 Methoxyphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (2-Iodo-5-methoxyphenyl)methanol is a key site for various chemical modifications, enabling its conversion into other important functional groups.

Controlled Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.

Oxidation to 2-Iodo-5-methoxybenzaldehyde (B1310537): The partial oxidation of this compound yields 2-Iodo-5-methoxybenzaldehyde. This transformation can be achieved using a variety of oxidizing agents. For instance, manganese dioxide (MnO2) in a solvent like acetonitrile (B52724) can effectively carry out this oxidation at room temperature. rsc.org Another method involves the use of hypervalent iodine reagents. beilstein-journals.org

Oxidation to 2-Iodo-5-methoxybenzoic acid: More vigorous oxidation conditions will convert the primary alcohol directly to a carboxylic acid. Reagents such as Jones reagent (CrO3 in aqueous sulfuric acid and acetone) can be employed for this purpose. acs.org Additionally, certain catalytic systems involving hypervalent iodine compounds in the presence of an oxidant like Oxone® can also facilitate the formation of the corresponding carboxylic acid in good yields. beilstein-journals.org

| Starting Material | Product | Reagents | Yield | Reference |

| This compound | 2-Iodo-5-methoxybenzaldehyde | MnO2, Acetonitrile | - | rsc.org |

| This compound | 2-Iodo-5-methoxybenzoic acid | Jones Reagent | - | acs.org |

| Primary Benzylic Alcohols | Carboxylic Acids | 2-Iodo-N-isopropyl-5-methoxybenzamide, Oxone®, Bu4NHSO4 | Moderate to Excellent | beilstein-journals.org |

Etherification and Esterification Reactions for Functional Group Interconversion

The hydroxyl group of this compound can undergo etherification and esterification to form ethers and esters, respectively. These reactions are fundamental for introducing a wide variety of functional groups.

Etherification: The formation of ethers from alcohols typically involves reaction with an alkyl halide in the presence of a base, or under acidic conditions with another alcohol. Specific examples for the etherification of this compound are not prevalent in the searched literature, but general principles of alcohol etherification apply.

Esterification: this compound can be esterified by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. thieme-connect.comnsf.gov For instance, the esterification of alcohols can be achieved using N,N-dimethylformamide dimethyl acetal. researchgate.net Another efficient method involves using a dried Dowex H+/NaI system. acs.orgnih.gov

| Reaction Type | Reactants | General Conditions | Product Class |

| Etherification | Alcohol, Alkyl Halide | Base | Ether |

| Esterification | Alcohol, Carboxylic Acid | Acid Catalyst | Ester |

| Esterification | Alcohol, Benziodazolone, PPh3, Pyridine | - | Ester |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate or a halide. nih.govyoutube.com

Once activated, various nucleophiles can displace the modified hydroxyl group. For example, treatment with strong acids like HBr or HCl can convert the alcohol to the corresponding alkyl halide. youtube.com Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are also commonly used for this transformation. youtube.com Mechanochemical methods using reagents like TFFH have also been developed for the nucleophilic substitution of alcohols. nih.gov

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of this compound is a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), initiating several powerful cross-coupling reactions.

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgthieme-connect.de The reaction is versatile and can be carried out under various conditions, including in aqueous media or with phosphine-free catalysts. organic-chemistry.org

Suzuki-Miyaura Reaction: This widely used reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. mdpi.comrsc.orgmdpi.com It is a robust method for forming biaryl linkages and is compatible with a wide range of functional groups.

Sonogashira Reaction: The Sonogashira reaction couples the aryl iodide with a terminal alkyne. wikipedia.orgsci-hub.se This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgsci-hub.se It is a highly efficient method for the synthesis of aryl alkynes.

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

| Heck Reaction | Alkene | Pd catalyst, Base | Forms C(sp2)-C(sp2) bonds, often with high trans selectivity. organic-chemistry.org |

| Suzuki-Miyaura Reaction | Organoboron Reagent | Pd catalyst, Base | Forms biaryl compounds, tolerant of many functional groups. mdpi.com |

| Sonogashira Reaction | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms aryl alkynes under mild conditions. wikipedia.org |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The aryl iodide can be converted into highly reactive organometallic intermediates, which can then react with various electrophiles.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, (2-(hydroxymethyl)-4-methoxyphenyl)magnesium iodide. However, the presence of the acidic hydroxyl proton would require a protection strategy or the use of excess Grignard reagent. These reagents are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, and esters. uni-muenchen.descience.govyoutube.comambeed.com

Organolithium Compounds: Aryl iodides can be converted to organolithium compounds via halogen-metal exchange with an alkyllithium reagent, such as n-butyllithium. up.ac.zaresearchgate.netthieme-connect.de The resulting (2-(hydroxymethyl)-4-methoxyphenyl)lithium would be a highly reactive species. As with Grignard reagents, the acidic proton of the alcohol would need to be considered. These organolithium reagents are potent nucleophiles and bases, reacting with a vast array of electrophiles. researchgate.net

Radical Reactions and Halogen-Metal Exchange Processes

The reactivity of this compound is significantly influenced by the presence of the iodo-substituent on the aromatic ring. This functional group opens pathways for radical reactions and is the primary site for halogen-metal exchange.

Radical Reactions:

This compound can participate in reactions that proceed through a free radical mechanism. A notable example is its reaction with indoles, catalyzed by potassium peroxodisulfate (K₂S₂O₈), to synthesize bis(indolyl)methanes. tezu.ernet.in Experimental evidence suggests that this transformation is triggered by a free radical pathway. tezu.ernet.in Under these conditions, the compound reacts to form 3,3'-((2-iodo-5-methoxyphenyl)methylene)bis(1H-indole). tezu.ernet.in The reaction demonstrates the capability of the benzylic alcohol to engage in C-C bond formation under radical conditions while retaining the iodo and methoxy (B1213986) groups on the aromatic ring. tezu.ernet.in

Halogen-Metal Exchange:

Halogen-metal exchange is a fundamental process in organometallic chemistry for converting organic halides into organometallic reagents. wikipedia.org This reaction is particularly efficient for aryl iodides, following the general reactivity trend of I > Br > Cl. wikipedia.org The process typically involves reacting the aryl halide with an organolithium reagent, such as butyllithium, to generate a new organolithium species and an aryl halide derived from the original organolithium reagent. wikipedia.org

While specific studies detailing the halogen-metal exchange of this compound are not prevalent, the chemistry of iodoarenes is well-established. For instance, iodoanisole derivatives can undergo an iodine-magnesium exchange. uni-muenchen.de This suggests that this compound is a prime candidate for such transformations. The resulting organometallic intermediate (lithium or magnesium) would be a potent nucleophile, capable of reacting with a wide array of electrophiles to introduce new substituents at the 2-position of the ring. The presence of the methoxy group, a chelating group, can potentially accelerate the rate of lithium-halogen exchange. wikipedia.org This method is a powerful tool for creating functionalized aryl organometallic reagents. uni-muenchen.de

Table 1: Radical-Mediated Synthesis of Bis(indolyl)methanes

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Indole (B1671886) | K₂S₂O₈ | 3,3'-((2-iodo-5-methoxyphenyl)methylene)bis(1H-indole) | tezu.ernet.in |

| This compound | 1-Methyl-1H-indole | K₂S₂O₈ | 3,3'-((2-iodo-5-methoxyphenyl)methylene)bis(1-methyl-1H-indole) | tezu.ernet.in |

| This compound | 5-Methoxy-1H-indole | K₂S₂O₈ | 3,3'-((2-iodo-5-methoxyphenyl)methylene)bis(5-methoxy-1H-indole) | tezu.ernet.in |

Transformations Involving the Methoxy Group

The methoxy group (–OCH₃) on the phenyl ring of this compound is generally observed to be a stable and non-reactive spectator in many transformations that target the iodo and hydroxyl functionalities. Its primary role is often electronic, influencing the reactivity of the aromatic ring.

In documented reactions such as palladium-catalyzed cyclizations, Sonogashira couplings, and the synthesis of bis(indolyl)methanes, the methoxy group remains intact. tezu.ernet.inrsc.orgdoi.org For example, during the synthesis of 3H-Spiro[isobenzofuran-1,3'-isochroman] compounds, the methoxy group does not participate in the reaction and is retained in the final product structure. rsc.org Similarly, in the synthesis of bis(indolyl)methanes, the reaction conditions are mild enough to not affect the methoxy ether linkage. tezu.ernet.in

The stability of the methoxy group under these varied conditions highlights its robustness. Transformations specifically targeting the methoxy group, such as ether cleavage, would require harsh reagents (e.g., strong Lewis acids like BBr₃ or strong protic acids like HBr) which would likely also affect the acid-sensitive benzylic alcohol. The primary influence of the methoxy group is as an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of certain reactions.

Investigations into the Regioselectivity and Chemoselectivity of this compound Reactions

The presence of three distinct functional groups—iodide, methoxy, and hydroxymethyl—on the phenyl ring makes the study of regioselectivity and chemoselectivity crucial in understanding the reactivity of this compound.

Regioselectivity:

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In a notable example, this compound is used in a palladium-catalyzed intermolecular tandem cyclization reaction that exhibits high regioselectivity. rsc.org The reaction with a propargylic compound proceeds selectively at the iodo-substituted position to yield 3H-Spiro[isobenzofuran-1,3'-isochroman] derivatives. rsc.org The palladium catalyst selectively activates the C–I bond, initiating the cyclization cascade at a specific position on the aromatic ring, leaving the other positions untouched.

Chemoselectivity:

Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups. This compound demonstrates excellent chemoselectivity in various reactions.

Reaction at the C-I Bond: In Sonogashira couplings, the palladium catalyst selectively targets the carbon-iodine bond for cross-coupling with terminal alkynes, such as 1-ethynyl-4-methoxybenzene. doi.org The benzylic alcohol and the methoxy ether remain unaffected, showcasing the high chemoselectivity of the catalytic system for the C(sp²)-I bond over C-O bonds.

Reaction at the Benzylic Alcohol: In the synthesis of bis(indolyl)methanes, the reaction proceeds at the benzylic alcohol position, which reacts with two equivalents of indole. tezu.ernet.in This reaction is chemoselective as it tolerates a variety of other functional groups on the indole nucleus (e.g., bromo, chloro, nitro, hydroxyl) and on the phenyl ring of the starting material (iodo, methoxy), highlighting the selective activation of the C-OH bond under the catalytic conditions. tezu.ernet.in

This distinct reactivity allows for the selective manipulation of one functional group while preserving the others, making this compound a versatile building block in organic synthesis.

Table 2: Chemoselective Reactions of this compound

| Reaction Type | Reactive Site | Other Functional Groups Tolerated | Product Example | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C-I | -OH, -OCH₃ | (5-methoxy-2-((4-methoxyphenyl)ethynyl)phenyl)methanol | doi.org |

| Synthesis of Bis(indolyl)methanes | C-OH | -I, -OCH₃ on phenyl ring; -Br, -Cl, -NO₂, -OH on indole | 3,3'-((2-iodo-5-methoxyphenyl)methylene)bis(1H-indole) | tezu.ernet.in |

| Palladium-Catalyzed Cyclization | C-I | -OH, -OCH₃ | 3H-Spiro[isobenzofuran-1,3'-isochroman] derivative | rsc.org |

Strategic Applications of 2 Iodo 5 Methoxyphenyl Methanol in Complex Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. (2-Iodo-5-methoxyphenyl)methanol, often after oxidation to its corresponding aldehyde, 2-iodo-5-methoxybenzaldehyde (B1310537), is an effective component in such transformations.

One notable application is in the Ugi four-component reaction (4-CR). In the synthesis of an indolo[3,2-c]quinolinone library, various substituted anilines, aldehydes/ketones, isocyanides, and indole-2-carboxylic acids are reacted in methanol (B129727). rug.nl The resulting Ugi adduct can then undergo a palladium-catalyzed C(sp2)-H functionalization to yield the final quinolinone products. rug.nl The iodo- and methoxy-substituted phenyl ring from this compound can be incorporated at different positions of the final scaffold, influencing its biological and physical properties.

Another example involves a three-component reaction (3-CR) to synthesize aminopyrroles, which are key intermediates for the total synthesis of rigidins, a family of marine alkaloids with potent biological activities. nih.gov This reaction typically involves an aminoacetophenone, an aromatic aldehyde, and cyanoacetamide. By using 2-iodo-5-methoxybenzaldehyde as the aldehyde component, the resulting aminopyrrole is decorated with the (2-iodo-5-methoxyphenyl) moiety, which can be further functionalized in subsequent steps. nih.gov

These MCRs highlight the utility of the (2-iodo-5-methoxyphenyl) scaffold in generating diverse molecular libraries efficiently, where the iodo-substituent provides a handle for post-MCR modifications, such as cross-coupling reactions.

Precursor for Advanced Heterocyclic Systems and Fused Ring Architectures

The strategic placement of the iodo and alcohol functionalities makes this compound an ideal starting material for constructing complex heterocyclic and fused-ring systems.

Dibenzo[b,f]oxepines: This seven-membered heterocyclic core is present in numerous medicinally important compounds. nih.gov A common route to this scaffold involves the intramolecular cyclization of ortho-(aryloxy)phenylalkynes. electronicsandbooks.com this compound can be used to generate the necessary precursors. For instance, it can be coupled with a phenol (B47542) in an Ullmann condensation, followed by a Sonogashira coupling with a terminal alkyne to introduce the acetylenic unit. union.eduorganic-chemistry.orgbeilstein-journals.org Subsequent electrophile-induced cyclization of the resulting alkyne affords the dibenzo[b,f]oxepine ring system. electronicsandbooks.com

Benzo[b]indeno[1,2-d]thiophen-6-ones: This class of compounds has been investigated as potent kinase inhibitors. rsc.orgnih.gov The synthesis of these complex fused systems relies on a palladium-catalyzed annulation reaction. The key precursors for this cyclization are synthesized from 2-iodo-5-methoxybenzaldehyde, which is obtained via oxidation of this compound. rsc.orgnih.gov The aldehyde is reacted with a lithiated benzo[b]thiophene derivative to form a secondary alcohol, (benzo[b]thiophen-2-yl)this compound. This intermediate is then oxidized and subjected to the key palladium-catalyzed intramolecular cyclization to construct the final fused architecture. rsc.orgnih.gov

The following table summarizes the synthesis of various alcohol precursors from substituted ortho-iodobenzaldehydes, demonstrating the versatility of this approach.

| Aldehyde Precursor | Benzo[b]thiophene Derivative | Resulting Alcohol Product | Yield (%) |

| 2-Iodo-5-methoxybenzaldehyde | 5-Fluorobenzo[b]thiophene | (5-Fluorobenzo[b]thiophen-2-yl)this compound | 20-91 |

| 2-Iodo-5-methoxybenzaldehyde | 5-((Tert-Butyldimethylsilyl)oxy)benzo[b]thiophene | (5-((Tert-Butyldimethylsilyl)oxy)benzo[b]thiophen-2-yl)this compound | 20-91 |

| 2-Iodobenzaldehyde | Benzo[b]thiophene | Benzo[b]thiophen-2-yl(2-iodophenyl)methanol | 20-91 |

| 2-Iodo-3-methoxybenzaldehyde | Benzo[b]thiophene | Benzo[b]thiophen-2-yl(2-iodo-3-methoxyphenyl)methanol | 20-91 |

| Data sourced from references rsc.orgnih.govrsc.org. Yields represent the range for the synthesis of various carbinols (7a-m) as described in the source. |

1,4-Oxazepines: Seven-membered heterocycles like 1,4-oxazepines are also accessible from precursors derived from this compound. Methodologies have been developed for synthesizing iodo-substituted 1,4-oxazepine (B8637140) derivatives via the electrophilic cyclization of N-propargylic β-enaminones, which can be prepared from alkynyl ketones. metu.edu.tr The aromatic portion of these ketones can be derived from this compound.

Utilization in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions provide an elegant and efficient means to construct complex molecules by forming multiple chemical bonds in a single, uninterrupted sequence. The reactivity of the iodo- and alcohol groups in this compound makes it well-suited for such processes.

A prominent example is the combination of an iodocyclization with a subsequent palladium-catalyzed coupling reaction. nih.gov For instance, a precursor derived from this compound can undergo a Sonogashira coupling to introduce an alkyne moiety. nih.govrsc.org This intermediate can then be subjected to electrophilic iodocyclization, which not only forms a new heterocyclic ring but also installs an iodine atom that can be used in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or another Sonogashira coupling). nih.govmdpi.com This sequence allows for the rapid assembly of highly functionalized, multi-cyclic systems from a relatively simple starting material.

The synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles provides another example of a powerful tandem sequence. mdpi.com The process begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-ethynyl-5-iodo-1,2,3-triazole intermediate. This is immediately followed by a Sonogashira coupling of the iodo-substituted triazole with a terminal arylacetylene to install the second arylethynyl group, all within a single pot. mdpi.com While this example doesn't directly start with this compound, the iodo-aryl halide chemistry is central and analogous.

Synthesis of Complex Structural Analogs and Derivatives for Mechanistic Studies

The synthesis of structural analogs is crucial for probing reaction mechanisms and for establishing structure-activity relationships (SAR) in medicinal chemistry. This compound and its derivatives are frequently employed in such studies.

In the development of kinase inhibitors, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were synthesized to explore their inhibitory effects on DYRK1A, CLK1, and other kinases. rsc.orgnih.gov By systematically varying the substituents on the benzothiophene (B83047) and the phenyl rings (derived from various substituted ortho-iodobenzyl alcohols, including the title compound), researchers were able to map the structural requirements for potent and selective inhibition. For example, a 5-hydroxy group on the final scaffold was found to be beneficial for activity against DYRK1A. rsc.org

Similarly, this compound has been used in the synthesis of analogs of combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor. nih.gov By incorporating the (2-Iodo-5-methoxyphenyl)acetic acid derivative into heterocyclic scaffolds that mimic the cis-stilbene (B147466) core of the natural product, new compounds with significant antiproliferative activity were discovered. The table below shows the in vitro activity of one such synthesized analog.

| Compound | Cell Line | IC₅₀ (μM) |

| 13a | A549 (Lung) | 1.37 |

| HCT-116 (Colon) | 12.55 | |

| HeLa (Cervical) | 8.99 | |

| HepG2 (Liver) | 1.31 | |

| MGC-803 (Gastric) | 9.97 | |

| MCF-7 (Breast) | 0.91 | |

| Data sourced from reference nih.gov. Compound 13a is a heterocyclic analog derived from a precursor related to this compound. |

Furthermore, the iodo-substituent itself is a key functional group for studying reaction mechanisms. The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers, has been mechanistically investigated using various aryl iodides. union.eduresearchgate.net The electronic and steric properties of substrates like this compound can influence reaction rates and pathways, providing insight into whether the mechanism proceeds via oxidative addition, single-electron transfer (SET), or other routes. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 5 Methoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and for (2-Iodo-5-methoxyphenyl)methanol, it provides definitive evidence of its constitution.

Detailed ¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org

The aromatic region of the spectrum is particularly informative. A doublet observed at approximately 7.65 ppm is assigned to the proton at the C6 position (H-6). Its downfield shift is attributed to the deshielding effect of the adjacent iodine atom. The coupling constant of this doublet, typically around 8.6 Hz, indicates a standard ortho coupling with the proton at C5, which is not present in this substituted ring. Another key signal in the aromatic region is a doublet around 7.05 ppm, which corresponds to the proton at the C4 position (H-4). This signal exhibits a smaller coupling constant of about 3.0 Hz, characteristic of a meta coupling to the H-6 proton. The third aromatic proton, H-3, appears as a doublet of doublets around 6.58 ppm, showing both ortho and meta couplings. rsc.org

The methoxy (B1213986) group protons (-OCH₃) resonate as a sharp singlet at approximately 3.79 ppm, a characteristic chemical shift for such functionalities. The benzylic methylene (B1212753) protons (-CH₂OH) also appear as a singlet at around 4.60 ppm, indicating no adjacent protons to couple with. The integration of these signals confirms the presence of one, one, one, three, and two protons for the respective environments, consistent with the proposed structure. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.64-7.66 | d | 8.6 |

| H-4 | 7.04-7.05 | d | 3.0 |

| H-3 | 6.57-6.60 | dd | 8.6, 3.0 |

| -OCH₃ | 3.79 | s | - |

| -CH₂OH | 4.60 | s | - |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. rsc.org |

Comprehensive ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom bearing the iodine (C-2) is significantly shielded and appears at a chemical shift of approximately 89.6 ppm. Conversely, the carbon attached to the electron-donating methoxy group (C-5) is deshielded and resonates further downfield at around 154.5 ppm. The carbon atom bonded to the hydroxymethyl group (C-1) is found at approximately 147.6 ppm. The remaining aromatic carbons, C-3, C-4, and C-6, appear at approximately 117.7, 120.2, and 133.8 ppm, respectively. The methoxy carbon (-OCH₃) gives a signal around 55.8 ppm, and the benzylic carbon (-CH₂OH) is observed at about 62.3 ppm. rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 147.6 |

| C-2 (C-I) | 89.6 |

| C-3 | 117.7 |

| C-4 | 120.2 |

| C-5 (C-OCH₃) | 154.5 |

| C-6 | 133.8 |

| -CH₂OH | 62.3 |

| -OCH₃ | 55.8 |

| Table 2: ¹³C NMR Spectral Data for this compound. rsc.org |

Two-Dimensional NMR Correlational Studies (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak between the signals at δ 7.65 and δ 6.58 would confirm the ortho-coupling between H-6 and H-3, while a cross-peak between δ 7.05 and δ 6.58 would indicate the meta-coupling between H-4 and H-3. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would show a correlation between the proton signal at δ 7.65 and the carbon signal at δ 133.8 (C-6), the proton at δ 7.05 with the carbon at δ 120.2 (C-4), the proton at δ 6.58 with the carbon at δ 117.7 (C-3), the methylene protons at δ 4.60 with the carbon at δ 62.3 (-CH₂OH), and the methoxy protons at δ 3.79 with the carbon at δ 55.8 (-OCH₃). mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

The methylene protons (-CH₂OH, δ 4.60) showing correlations to the aromatic carbons C-1 (δ 147.6), C-2 (δ 89.6), and C-6 (δ 133.8).

The methoxy protons (-OCH₃, δ 3.79) showing a correlation to the C-5 carbon (δ 154.5).

The aromatic proton H-6 (δ 7.65) showing correlations to C-2 (δ 89.6) and C-4 (δ 120.2). mdpi.comresearchgate.net

Integration with Computer-Assisted Structure Elucidation (CASE) Algorithms

The spectral data obtained from NMR experiments can be fed into Computer-Assisted Structure Elucidation (CASE) systems. nih.gov These sophisticated software programs utilize algorithms to generate all possible structures consistent with the provided spectroscopic constraints, including the molecular formula, 1D and 2D NMR data. nih.govdb-thueringen.dersc.orgtechnologynetworks.com For a molecule like this compound, the combination of ¹H and ¹³C chemical shifts, along with the connectivity information from COSY, HSQC, and HMBC experiments, would significantly narrow down the possible isomers, with the correct structure emerging as the most probable candidate. nih.govacdlabs.com The use of CASE provides an unbiased and comprehensive analysis, minimizing the risk of human error in structure determination. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound, which is C₈H₉IO₂. The experimentally determined monoisotopic mass should be in close agreement with the calculated value of 263.9647 g/mol . uni.lu

The mass spectrum also provides insights into the molecule's stability and fragmentation patterns under electron ionization. The molecular ion peak ([M]⁺) at m/z 264 would be observed. A prominent fragmentation pathway involves the loss of the iodine atom, leading to a peak at m/z 137, corresponding to the [M-I]⁺ fragment. Another characteristic fragmentation is the loss of the hydroxymethyl radical (•CH₂OH), resulting in an ion at m/z 233. The base peak in the spectrum is often the tropylium-like ion or other stable fragments resulting from further rearrangements. The presence of an iodine atom is often indicated by a characteristic isotopic pattern and a peak at m/z 127 corresponding to the iodine cation ([I]⁺). docbrown.info

Infrared and Ultraviolet-Visible Spectroscopic Signatures for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound would include:

A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group.

C-H stretching vibrations of the aromatic ring and the methoxy and methylene groups typically appear in the 3100-2850 cm⁻¹ region.

A strong absorption band around 1250-1200 cm⁻¹ and another near 1040-1020 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group), respectively.

The C-O stretching of the primary alcohol generally appears as a strong band around 1050-1000 cm⁻¹.

The C-I stretching vibration is expected to be in the fingerprint region, typically between 600-500 cm⁻¹. docbrown.info

Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, reveals information about the electronic transitions within the molecule. Substituted benzenes like this compound are expected to show characteristic absorption bands. The presence of the methoxy and iodo substituents on the benzene (B151609) ring will influence the position and intensity of the absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic system.

Computational and Theoretical Investigations on 2 Iodo 5 Methoxyphenyl Methanol and Its Reaction Mechanisms

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in probing the electronic architecture of (2-Iodo-5-methoxyphenyl)methanol. These calculations reveal how the interplay of the electron-donating methoxy (B1213986) group (-OCH3), the electron-withdrawing and bulky iodine atom, and the hydroxymethyl group (-CH2OH) dictates the molecule's reactivity.

The distribution of electron density is a key determinant of chemical behavior. Theoretical calculations, such as Mulliken population analysis, can provide insights into the partial atomic charges. In this compound, the oxygen atoms of the methoxy and hydroxyl groups are expected to carry significant negative charges, while the carbon atoms attached to them and the hydrogen atoms of the hydroxyl group will be more electropositive. researchgate.netplos.org The iodine atom, despite being a halogen, can exhibit complex electronic behavior, including the capacity for halogen bonding where it acts as an electrophilic region. nih.govacs.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For substituted benzenes, the HOMO is often a π-orbital of the aromatic ring, and its energy is raised by electron-donating groups like the methoxy group. mdpi.com Conversely, the LUMO is typically a π*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are valuable for predicting sites of electrophilic and nucleophilic attack. acs.orgacs.org For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms, making them susceptible to electrophilic attack. A region of positive potential (blue region), often referred to as a "sigma-hole," may be present on the iodine atom, making it an electrophilic center for halogen bonding interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Iodinated Methoxybenzene Derivative

| Parameter | Representative Value | Significance |

| Mulliken Atomic Charges | ||

| O (methoxy) | -0.5 to -0.6 e | High electron density, site for electrophilic attack. researchgate.net |

| O (hydroxyl) | -0.6 to -0.7 e | High electron density, site for proton abstraction or electrophilic attack. researchgate.net |

| C-I | +0.1 to +0.2 e | Carbon atom is slightly electrophilic. |

| Iodine | -0.1 to +0.1 e | Can act as a halogen bond donor (sigma-hole). scispace.com |

| Frontier Orbital Energies | ||

| HOMO | -8.0 to -9.0 eV | π-character, involved in electrophilic reactions. mdpi.com |

| LUMO | -0.5 to -1.5 eV | π*-character, involved in nucleophilic reactions. mdpi.com |

| HOMO-LUMO Gap | 7.0 to 8.0 eV | Indicates high kinetic stability. rsc.orgmdpi.com |

Note: The values presented are illustrative and based on theoretical calculations of similar substituted aromatic compounds. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. sumitomo-chem.co.jparxiv.org For this compound, DFT studies can elucidate mechanisms of reactions such as oxidation of the alcohol, electrophilic aromatic substitution, and cross-coupling reactions involving the C-I bond.

In the oxidation of the hydroxymethyl group to an aldehyde, a plausible mechanism involves the formation of a hypervalent iodine intermediate. researchgate.netnih.gov DFT calculations can model the geometry of the transition state for the rate-determining step, which is often the abstraction of the α-hydrogen. researchgate.net

Electrophilic iodination of methoxybenzene, a related process, has been studied computationally. researchgate.net These studies show that the reaction proceeds through the formation of a π-complex, followed by a higher-energy σ-complex (arenium ion) intermediate. researchgate.net The presence of the methoxy group directs the substitution to the ortho and para positions. For this compound, further electrophilic substitution would be influenced by the existing substituents.

The C-I bond is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. DFT can be employed to study the elementary steps of such catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. sumitomo-chem.co.jp The calculations can help in understanding the ligand effects and the role of the solvent in these transformations.

Table 2: Calculated Energetics for a Hypothetical Reaction Step

| Parameter | Representative Value (kcal/mol) | Significance |

| Reactant Complex Energy | 0.0 (Reference) | Starting point of the reaction coordinate. |

| Transition State Energy | +15 to +25 | Energy barrier determining the reaction rate. sumitomo-chem.co.jp |

| Intermediate Energy | -5 to +5 | Stability of a transient species. |

| Product Complex Energy | -10 to -20 | Overall thermodynamics of the step. |

Note: These are generalized values to illustrate the output of DFT calculations on reaction pathways. Specific values are highly dependent on the reaction and the level of theory used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are powerful for understanding electronic structure and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ajchem-a.comresearchgate.net For this compound, MD simulations are valuable for conformational analysis and studying intermolecular interactions in different environments.

The presence of the methoxy and hydroxymethyl groups introduces rotational flexibility. MD simulations can explore the potential energy surface associated with the rotation around the C-O bonds and the C-C bond of the hydroxymethyl group. This allows for the identification of the most stable conformers and the energy barriers between them. scispace.com

In condensed phases, intermolecular interactions play a crucial role. MD simulations can model the interactions of this compound with solvent molecules or with other solute molecules. rsc.org Of particular interest would be the study of hydrogen bonding involving the hydroxyl group and the methoxy group, as well as potential halogen bonding involving the iodine atom. These interactions influence the solubility, aggregation behavior, and reactivity of the compound. rsc.org

Table 3: Key Conformational and Interaction Parameters from MD Simulations

| Parameter | Description | Significance |

| Dihedral Angle Distributions | Population of different rotational states of the methoxy and hydroxymethyl groups. | Reveals the preferred conformations in solution. |

| Radial Distribution Functions (g(r)) | Probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Characterizes the solvation shell and specific interactions like hydrogen bonding. rsc.org |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds formed between the solute and solvent or between solute molecules. | Quantifies the strength and dynamics of hydrogen bonding networks. |

| Halogen Bond Analysis | Geometry and persistence of interactions between the iodine atom and nucleophilic sites on other molecules. | Elucidates the role of halogen bonding in crystal packing and solution-phase interactions. |

Structure-Reactivity Correlations via Computational Methods and Predictive Modeling

By combining the insights from quantum chemistry and molecular dynamics, it is possible to establish structure-reactivity correlations. For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their chemical or biological activity based on calculated molecular descriptors. nih.govresearchgate.net

For reactions involving the aromatic ring of this compound, descriptors such as atomic charges, HOMO/LUMO energies, and electrostatic potential can be correlated with the reaction rates or regioselectivity. For instance, the susceptibility to electrophilic attack at different positions on the ring can be correlated with the calculated local nucleophilicity.

In the context of its potential applications, for example as a precursor in medicinal chemistry, QSAR models could predict biological activity based on descriptors like molecular weight, lipophilicity (logP), polar surface area, and the strength of interactions with a biological target, which can be estimated using molecular docking and MD simulations. nih.govresearchgate.net

Table 4: Representative Molecular Descriptors for QSAR Modeling

| Descriptor | Type | Relevance |

| logP | Physicochemical | Lipophilicity, membrane permeability. researchgate.net |

| Polar Surface Area (PSA) | Topological | Hydrogen bonding potential, cell permeability. |

| Dipole Moment | Electronic | Overall polarity of the molecule. |

| HOMO/LUMO Energies | Quantum Chemical | Reactivity, electron transfer processes. acs.org |

| Steric Parameters (e.g., van der Waals volume) | Geometric | Size and shape, steric hindrance in reactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Iodo-5-methoxyphenyl)methanol?

- Answer : Two primary methods are documented:

- Reduction of nitro precursors : Reduce (2-Nitro-5-methoxyphenyl)methanol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the amine intermediate, followed by iodination .

- Direct iodination : React 5-methoxy-2-hydroxymethylbenzene with iodine (I₂) in the presence of silver acetate (AgOAc) and acetic acid to introduce the iodine substituent regioselectively .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, iodobenzene coupling in aromatic region).

- IR : Identify O–H (3200–3400 cm⁻¹) and C–I (500–600 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 278.9712).

Q. What are the primary safety considerations when handling this compound?

- Answer :

- Toxicity : Potential skin/eye irritant; use nitrile gloves and goggles.

- Ventilation : Handle in a fume hood due to volatile methanol byproducts .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent iodine displacement or oxidation .

Advanced Research Questions

Q. How can researchers optimize the iodination step in the synthesis of this compound?

- Answer :

- Catalyst screening : Silver acetate (AgOAc) improves regioselectivity vs. non-catalytic methods .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine activation.

- Kinetic monitoring : Use HPLC or TLC to track reaction progress and terminate before over-iodination occurs.

Q. How to resolve contradictions in spectral data when characterizing this compound?

- Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian09) .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in aromatic regions.

- Multi-technique analysis : Combine X-ray crystallography (if crystalline) with MS/MS fragmentation patterns .

Q. What role does this compound play in the synthesis of bioactive molecules?

- Answer :

- Pharmaceutical intermediates : Used to synthesize iodinated analogs of antipsychotics (e.g., RWJ-26240) via reductive amination .

- Enzyme probes : The iodine atom serves as a heavy atom for X-ray crystallography studies of enzyme-ligand interactions .

Q. What strategies mitigate side reactions during its synthesis?

- Answer :

- Protecting groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers during iodination to prevent oxidation .

- Low-temperature quenching : Halt reactions at 0°C to reduce diaryl ether formation.

Q. How to evaluate the stability of this compound under different storage conditions?

- Answer :

- Accelerated stability studies : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (4°C, 25°C, 40°C) for 30 days.

- Analytical endpoints : Monitor iodine loss via ICP-MS and hydroxymethyl oxidation via FTIR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Answer :

- Source verification : Prioritize data from peer-reviewed journals (e.g., RIFM safety assessments ) over vendor catalogs.

- Batch variability : Test multiple synthetic batches to identify impurities (e.g., residual Pd in hydrogenated products) .

- Collaborative validation : Share samples with independent labs for reproducibility checks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.